Nitromethaqualone
Overview
Description
Synthesis Analysis
The synthesis of Nitromethaqualone involves specific chemical pathways that differentiate it from its positional isomers and related compounds. Clark et al. (1988) synthesized Nitromethaqualone and its three positional isomers by manipulating the nitro group on the phenyl ring. This process was characterized using mass spectra, infrared spectra, nuclear magnetic resonance spectra, and gas-liquid chromatographic behavior, establishing a foundation for differentiating Nitromethaqualone from similar compounds (Clark, 1988).
Molecular Structure Analysis
The molecular structure of Nitromethaqualone has been extensively studied to understand its unique characteristics. The research by Clark (1988) provides detailed insights into the molecular distinctions of Nitromethaqualone, including its nuclear magnetic resonance and infrared spectroscopy profiles, which are pivotal in identifying and differentiating Nitromethaqualone from its isomers and related compounds (Clark, 1988).
Chemical Reactions and Properties
Nitromethaqualone's reactivity and interaction with other chemicals highlight its unique chemical properties. For instance, its ability to undergo specific reactions, such as the Michael addition reactions described by Itoh and Kanemasa (2002), showcases its utility in organic synthesis, leading to compounds with significant biological activity (Itoh & Kanemasa, 2002).
Physical Properties Analysis
The physical properties of Nitromethaqualone, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments and potential applications. While specific studies on Nitromethaqualone's physical properties are limited, the methodologies applied in the synthesis and structural analysis provide indirect insights into its physical characteristics.
Chemical Properties Analysis
Nitromethaqualone exhibits unique chemical properties, such as its reactivity patterns and stability under various conditions. The detailed chemical reactions, including biotransformation and excretion in biological systems as studied by Van Boven and Daenens (1982), contribute to a deeper understanding of its chemical behavior and potential metabolic pathways (Van Boven & Daenens, 1982).
Scientific Research Applications
Metabolism in Rats and Humans : Nitromethaqualone undergoes extensive biotransformation in both humans and rats. In humans, it is reduced to the corresponding amino derivative, partially transformed to an acetylated form, and experiences cleavage of the quinazolinone nucleus. In rats, additional metabolites are formed through oxidation of the 2-methyl group. Fecal excretion is a significant elimination pathway in rats (Van Boven & Daenens, 1982).
Identification and Differentiation from Isomers : Using mass spectra, infrared spectra, nuclear magnetic resonance spectra, and gas-liquid chromatography, Nitromethaqualone can be differentiated from its positional isomers and similar compounds like methaqualone and mecloqualone (Clark, 1988).
Pharmacogenetics Research : While not specifically focused on Nitromethaqualone, pharmacogenetics research, like that of the NIH Pharmacogenetics Research Network, involves correlating drug response with genetic variation. This type of research is relevant for understanding how different individuals may respond to drugs like Nitromethaqualone (Giacomini et al., 2007).
Metabolism of Related Compounds : Research on the metabolism of compounds similar to Nitromethaqualone, such as nitromiphene, provides insights into the metabolic pathways and potential effects of Nitromethaqualone. These studies highlight the role of gastrointestinal microflora in the biotransformation of such compounds (Ruenitz & Bagley, 1986).
Combustion Research : Nitromethaqualone has been used as a model substance in combustion research, specifically for understanding the mechanisms of combustion of solid propellants (Kelzenberg et al., 1999).
Diazeniumdiolate Research : Research in the field of diazeniumdiolates, which are adducts of nitric oxide, could have relevance to Nitromethaqualone, as it involves understanding the physicochemical properties of nitro-compounded substances and their biomedical applications (Keefer, 2011).
properties
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHHDMJWDYJXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187601 | |
Record name | Nitromethaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitromethaqualone | |
CAS RN |
340-52-3 | |
Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitromethaqualone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitromethaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROMETHAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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